Cas no 2413898-93-6 (Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate)

Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a versatile heterocyclic compound featuring a pyrrolidine core functionalized with a 3-methyl-1,2,4-oxadiazole moiety and a hydroxyl group. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection for further synthetic modifications. This compound is particularly valuable in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of biologically active molecules. Its structural complexity allows for diverse derivatization, making it useful in the exploration of pharmacophores. The oxadiazole ring contributes to metabolic stability, while the hydroxyl group offers a handle for additional functionalization. Suitable for controlled reactions under standard laboratory conditions.
Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate structure
2413898-93-6 structure
商品名:Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
CAS番号:2413898-93-6
MF:C12H19N3O4
メガワット:269.296962976456
CID:5675966
PubChem ID:165770460

Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2413898-93-6
    • EN300-26665571
    • tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
    • Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
    • インチ: 1S/C12H19N3O4/c1-8-13-9(19-14-8)12(17)5-6-15(7-12)10(16)18-11(2,3)4/h17H,5-7H2,1-4H3
    • InChIKey: BDFIUPPQSHHANM-UHFFFAOYSA-N
    • ほほえんだ: OC1(C2=NC(C)=NO2)CN(C(=O)OC(C)(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 269.13755610g/mol
  • どういたいしつりょう: 269.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 88.7Ų

Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26665571-1.0g
tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
2413898-93-6 95.0%
1.0g
$785.0 2025-03-20
Enamine
EN300-26665571-0.05g
tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
2413898-93-6 95.0%
0.05g
$660.0 2025-03-20
Enamine
EN300-26665571-1g
tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
2413898-93-6
1g
$785.0 2023-09-12
Enamine
EN300-26665571-0.5g
tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
2413898-93-6 95.0%
0.5g
$754.0 2025-03-20
Enamine
EN300-26665571-0.1g
tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
2413898-93-6 95.0%
0.1g
$691.0 2025-03-20
Enamine
EN300-26665571-0.25g
tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
2413898-93-6 95.0%
0.25g
$723.0 2025-03-20
Enamine
EN300-26665571-10.0g
tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
2413898-93-6 95.0%
10.0g
$3376.0 2025-03-20
Enamine
EN300-26665571-10g
tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
2413898-93-6
10g
$3376.0 2023-09-12
Enamine
EN300-26665571-5g
tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
2413898-93-6
5g
$2277.0 2023-09-12
Enamine
EN300-26665571-2.5g
tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
2413898-93-6 95.0%
2.5g
$1539.0 2025-03-20

Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate 関連文献

Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylateに関する追加情報

Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate: A Comprehensive Overview

The compound Tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (CAS No. 2413898-93-6) is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatile properties and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure incorporates a pyrrolidine ring system substituted with hydroxyl and oxadiazole groups, along with a tert-butyl ester moiety. These functional groups contribute to the compound's unique chemical reactivity and biological activity.

Recent studies have highlighted the importance of oxadiazole-containing compounds in drug discovery due to their ability to modulate various biological targets. The tert-butyl ester group in this compound serves as a protecting group during synthesis and can be readily modified to introduce additional functionality. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is both stable and flexible, making it an ideal scaffold for further chemical modifications.

One of the most notable aspects of this compound is its potential as a precursor for more complex molecules. Researchers have demonstrated that tert-butyl 3-hydroxy derivatives can undergo various transformations, such as oxidation, reduction, or cyclization reactions, to yield bioactive compounds with enhanced pharmacological profiles. For instance, the hydroxyl group on the pyrrolidine ring can be converted into other functional groups like aldehydes or ketones through oxidation reactions, opening up avenues for the creation of novel bioactive agents.

The presence of the oxadiazole moiety in this compound adds another layer of complexity and functionality. Oxadiazoles are known for their ability to act as hydrogen bond donors or acceptors, which can significantly influence the compound's solubility, stability, and bioavailability. Recent advancements in medicinal chemistry have shown that oxadiazole-containing compounds can exhibit potent inhibitory activity against enzymes such as kinases or proteases, making them valuable leads in anticancer drug development.

From a synthetic perspective, the preparation of tert-butyl 3-hydroxy derivatives has been optimized through various methodologies. Modern techniques such as microwave-assisted synthesis or catalytic cross-coupling reactions have enabled researchers to construct this compound with high efficiency and purity. These methods not only reduce reaction times but also minimize the use of hazardous reagents, aligning with green chemistry principles.

In terms of biological evaluation, this compound has shown promise in preliminary assays targeting inflammatory pathways and oxidative stress. The tert-butyl ester group contributes to lipophilicity, enhancing the compound's ability to cross cellular membranes and interact with intracellular targets. Furthermore, the hydroxyl group on the pyrrolidine ring can participate in hydrogen bonding interactions with proteins, potentially modulating enzyme activity or receptor binding.

Recent studies have also explored the use of this compound as a building block for constructing macrocyclic structures. By incorporating it into larger ring systems via cyclization reactions, researchers have developed molecules with improved pharmacokinetic properties and enhanced selectivity for specific biological targets. Such approaches are particularly valuable in drug design where both efficacy and safety are critical considerations.

The versatility of tert-butyl 3-hydroxy derivatives extends beyond pharmaceutical applications. In agrochemistry, these compounds have been investigated for their potential as plant growth regulators or pest control agents. Their ability to influence cellular signaling pathways makes them attractive candidates for developing eco-friendly agricultural solutions.

In conclusion, tert-butyl 3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (CAS No. 2413898-93-6) represents a valuable molecule with diverse applications across multiple disciplines. Its unique structure combines functional groups that offer both chemical reactivity and biological activity, making it an ideal candidate for further research and development. As advancements in synthetic methodologies and biological screening continue to evolve, this compound is poised to play an increasingly important role in the creation of novel therapeutic agents and functional materials.

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